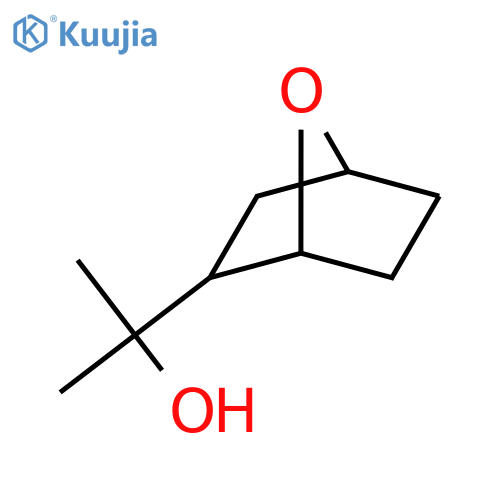Cas no 90646-72-3 (2-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-ol)

90646-72-3 structure
商品名:2-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-ol
2-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 2-(7-oxabicyclo[2.2.1]heptan-3-yl)propan-2-ol
- 2-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-ol
- 2-(7-oxanorbornan-2-yl)-2-propanol
- SCHEMBL6011046
- NSC-100926
- 2-{7-OXABICYCLO[2.2.1]HEPTAN-2-YL}PROPAN-2-OL
- BTCFOHZWHSVIHI-UHFFFAOYSA-N
- NSC100926
- EN300-1756916
- 2-(7-oxabicyclo[2.2.1]hept-2-yl)propan-2-ol
- DTXSID40295276
- 90646-72-3
-
- インチ: InChI=1S/C9H16O2/c1-9(2,10)7-5-6-3-4-8(7)11-6/h6-8,10H,3-5H2,1-2H3
- InChIKey: BTCFOHZWHSVIHI-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C1CC2CCC1O2)O
計算された属性
- せいみつぶんしりょう: 156.115
- どういたいしつりょう: 156.115
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- 密度みつど: 1.088
- ふってん: 253.8°C at 760 mmHg
- フラッシュポイント: 106.6°C
- 屈折率: 1.503
- PSA: 29.46000
- LogP: 1.32480
2-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1756916-10.0g |
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol |
90646-72-3 | 10g |
$5652.0 | 2023-06-03 | ||
| Enamine | EN300-1756916-0.05g |
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol |
90646-72-3 | 0.05g |
$1104.0 | 2023-09-20 | ||
| Enamine | EN300-1756916-0.1g |
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol |
90646-72-3 | 0.1g |
$1157.0 | 2023-09-20 | ||
| Enamine | EN300-1756916-5.0g |
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol |
90646-72-3 | 5g |
$3812.0 | 2023-06-03 | ||
| Enamine | EN300-1756916-1.0g |
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol |
90646-72-3 | 1g |
$1315.0 | 2023-06-03 | ||
| Enamine | EN300-1756916-0.25g |
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol |
90646-72-3 | 0.25g |
$1209.0 | 2023-09-20 | ||
| Enamine | EN300-1756916-5g |
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol |
90646-72-3 | 5g |
$3812.0 | 2023-09-20 | ||
| Enamine | EN300-1756916-0.5g |
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol |
90646-72-3 | 0.5g |
$1262.0 | 2023-09-20 | ||
| Enamine | EN300-1756916-2.5g |
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol |
90646-72-3 | 2.5g |
$2576.0 | 2023-09-20 | ||
| Enamine | EN300-1756916-1g |
2-{7-oxabicyclo[2.2.1]heptan-2-yl}propan-2-ol |
90646-72-3 | 1g |
$1315.0 | 2023-09-20 |
2-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-ol 関連文献
-
1. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
90646-72-3 (2-{7-oxabicyclo2.2.1heptan-2-yl}propan-2-ol) 関連製品
- 6790-58-5(Ambroxide)
- 165197-71-7(3a,6(4H)-Benzofurandiol,hexahydro-, (3aR,6R,7aS)-rel-)
- 470-67-7(Isocineole)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
